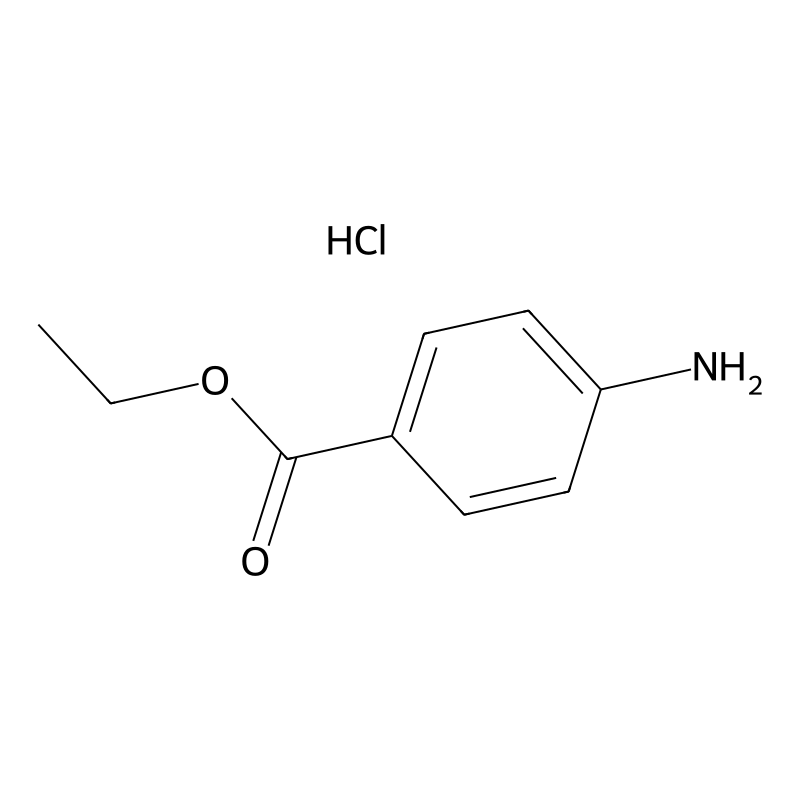

Benzocaine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Local Anesthetic Properties:

- Understanding Mechanism of Action: Research is ongoing to further elucidate the exact mechanism by which benzocaine hydrochloride exerts its local anesthetic effect. Studies are exploring its interaction with voltage-gated sodium channels and its impact on nerve impulse transmission []. This knowledge can be crucial for developing safer and more effective local anesthetics.

Drug Delivery Systems:

- Formulation Development: Researchers are investigating new ways to deliver benzocaine hydrochloride for various therapeutic applications. This includes exploring different formulations like liposomes, nanoparticles, and hydrogels to improve drug targeting, controlled release, and efficacy [].

Pain Management Research:

- Animal Models: Benzocaine hydrochloride can be used in animal models of pain to assess the effectiveness of new analgesic drugs and understand pain mechanisms. By comparing the effects of different compounds with benzocaine, researchers can gain valuable insights into pain pathways and develop novel therapeutic strategies [].

Antibacterial Activity:

- Emerging Research: Recent research suggests that benzocaine hydrochloride might possess some antibacterial activity against specific bacterial strains. However, further investigation is needed to confirm these findings and understand the underlying mechanisms. This area holds potential for developing new topical antimicrobial agents.

Addiction Research:

- Benzocaine Dependence: While not as common as with other substances, some research suggests the possibility of dependence and withdrawal symptoms associated with chronic or excessive use of benzocaine-containing products []. This area requires further exploration to understand the potential risks and develop effective strategies for managing dependence.

Benzocaine hydrochloride is a local anesthetic derived from benzocaine, an ester of para-aminobenzoic acid. It is characterized by its chemical formula and is commonly used in various over-the-counter topical preparations for its anesthetic properties. This compound acts by blocking nerve impulses, effectively numbing the area where it is applied. Its mechanism involves the inhibition of sodium ion influx through nerve cell membranes, thereby preventing depolarization and subsequent nerve impulse transmission .

Benzocaine acts as a local anesthetic by reversibly blocking sodium channels in nerve cells. Sodium channels are essential for the transmission of nerve impulses. By blocking these channels, benzocaine prevents the influx of sodium ions into the nerve cell, thereby inhibiting the generation and propagation of nerve impulses []. This results in a temporary numbing sensation in the area where the benzocaine is applied.

Physical and Chemical Properties

Benzocaine hydrochloride can be synthesized through the reaction of benzocaine with hydrochloric acid. The reaction can be represented as follows:

In this reaction, the free amine group of benzocaine is protonated, resulting in a more soluble hydrochloride salt . This increased solubility enhances its efficacy in topical applications.

Benzocaine hydrochloride can be synthesized through several methods:

- Reduction Method: The classic approach involves the reduction of the nitro group in ethyl 4-nitrobenzoate to form benzocaine. This reduction can be achieved using hydrogen gas in the presence of a catalyst .

- Esterification: Benzocaine can also be synthesized via esterification processes involving para-aminobenzoic acid and ethanol, followed by subsequent reactions to form the hydrochloride salt.

- Direct Protonation: The simplest method involves directly reacting benzocaine with hydrochloric acid to yield benzocaine hydrochloride .

Benzocaine hydrochloride is widely used in various fields:

- Topical Anesthesia: Commonly found in ointments and gels for dental and minor surgical procedures.

- Pain Relief: Used in formulations for sore throats, sunburns, and insect bites.

- Cosmetic Procedures: Employed in dermatological applications for skin treatments.

Its effectiveness as a local anesthetic makes it a staple in both medical and cosmetic practices.

Benzocaine hydrochloride has been studied for its interactions with other compounds:

- Methemoglobinemia Risk: Co-administration with certain agents like acetic acid can increase the risk of methemoglobinemia, necessitating caution during use .

- CNS Depression: There are documented interactions that may lead to central nervous system depression when combined with other anesthetics or sedatives .

These interactions highlight the importance of monitoring patients receiving treatments involving benzocaine hydrochloride.

Several compounds exhibit similar anesthetic properties to benzocaine hydrochloride. Here are some notable examples:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Lidocaine | Amide local anesthetic with longer duration of action | |

| Procaine | Ester local anesthetic often used in dentistry | |

| Tetracaine | Potent ester anesthetic with prolonged effects |

Uniqueness of Benzocaine Hydrochloride

Benzocaine hydrochloride stands out due to its rapid onset and short duration of action, making it ideal for quick procedures. Unlike lidocaine or tetracaine, it does not penetrate deeply into tissues, which limits its use for more invasive procedures but enhances safety for superficial applications . Additionally, its formulation as a hydrochloride salt improves solubility and stability compared to other local anesthetics.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant